Cas no 486-87-3 ((+)-alpha-isolupanine)

(+)-alpha-isolupanine structure
(+)-alpha-isolupanine structure
Product Name:(+)-alpha-isolupanine
CAS No:486-87-3
MF:C15H24N2O
MW:248.36386
CID:82352
PubChem ID:119201
Update Time:2024-02-29

(+)-alpha-isolupanine Chemical and Physical Properties

Names and Identifiers

    • (+)-alpha-isolupanine
    • α-Isolupanin
    • α-isolupanine
    • (+)-α-isolupanine
    • 11-Isolupanine
    • 11-Isolupanine, (+)-
    • 4-Oxo-2-isosparteine
    • Isolupanine
    • α-lsolupanine
    • .alpha.-Isolupanin
    • ISOLUPANIN
    • LUPANINE .ALPHA.-ISOLUPANINE
    • (+)-11-Isolupanine
    • DTXSID501318297
    • HC999LFL05
    • (+)-alpha-Isolupanin
    • UNII-HC999LFL05
    • 7,11-Methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one, dodecahydro-, (7S,7aR,14S,14aR)-
    • EINECS 207-644-3
    • (+)-.ALPHA.-ISOLUPANINE
    • LUPANINE .ALPHA.-ISOLUPANINE [MI]
    • 7,11-Methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one, dodecahydro-, (7S-(7alpha,7aalpha,14alpha,14aalpha))-
    • 11-epi-Lupanine
    • Q27279861
    • .alpha.-Isolupanine
    • 7,11-METHANO-4H,6H-DIPYRIDO(1,2-A:1',2'-E)(1,5)DIAZOCIN-4-ONE, DODECAHYDRO-, (7S-(7.ALPHA.,7A.ALPHA.,14.ALPHA.,14A.ALPHA.))-
    • 486-87-3
    • 7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.alpha.)]-
    • 7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
    • 7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one, dodecahydro-, [7S-(7.alpha.,7a.beta.,14.alpha.,14a.alpha.)]-
    • Dodecahydro-2H,11H-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one
    • alpha-Isolupanine
    • SCHEMBL16270966
    • JYIJIIVLEOETIQ-UHFFFAOYSA-N
    • AKOS040734860
    • NS00042395
    • Spartein-2-one #
    • NCI60_004444
    • DTXSID50871681
    • 908836-10-2
    • CHEMBL2008918
    • (+)-Lupanine
    • 2-oxosparteine
    • Lupanine
    • Dehydrolupanine
    • (7alpha,7aalpha,14alpha,14abeta)-dodecahydro-7,14-methano-2H,11H-dipyridol[1,2-a:1',2'-e][1,5]diazocin-11-one
    • (+)-2-oxosparteine
    • d-lupanine
    • (-)-Lupanine
    • Inchi: InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m0/s1
    • InChI Key: JYIJIIVLEOETIQ-IGQOVBAYSA-N
    • SMILES: C1CCN2C[C@@H]3C[C@@H](CN4[C@@H]3CCCC4=O)[C@H]2C1

Computed Properties

  • Exact Mass: 248.18902
  • Monoisotopic Mass: 248.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.6
  • Topological Polar Surface Area: 23.6A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.16
  • Melting Point: 75-76°
  • Boiling Point: 396.7°Cat760mmHg
  • Flash Point: 172.7°C
  • Refractive Index: 1.581
  • PSA: 23.55
  • LogP: 1.74750
  • Specific Rotation: D26 +39° (c = 0.77); D26 +65.9° (c = 3.4 in abs ethanol)
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD